Stigmasta-3,5-diene

Overview

Description

Stigmasta-3,5-diene is an organic compound with the molecular formula C29H48 and a molecular weight of 396.6914. It is a steroidal hydrocarbon that is often used as a marker for the detection of refined oils in extra-virgin olive oil. This compound is characterized by its low polarity, low solubility, and moderate thermal stability .

Mechanism of Action

Target of Action

Stigmasta-3,5-diene is a naturally occurring organic compound that belongs to the class of sterols . It is a derivative of stigmasterol, a common sterol found in plants

Mode of Action

It is known that sterols, including this compound, play crucial roles in cell membrane structure and function, serving as a biophysical modulator of membrane behavior and as a precursor for bioactive molecules .

Biochemical Pathways

This compound is involved in the sterol biosynthesis pathway, which is crucial for maintaining cell membrane integrity and fluidity

Result of Action

Sterols, including this compound, are known to play crucial roles in maintaining cell membrane structure and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of stigmastadienes, including this compound, can occur in all steps involving high temperatures, such as bleaching and deodorizing during the refining processes of vegetable oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasta-3,5-diene can be synthesized through the dehydration of sterols, such as stigmasterol, under acidic conditions. The reaction typically involves the use of strong acids like sulfuric acid or phosphoric acid, which facilitate the elimination of water molecules from the sterol structure, resulting in the formation of the diene .

Industrial Production Methods: In industrial settings, the production of this compound often involves the isolation of unsaponifiable matter from vegetable oils. This process includes the separation of the steroidal hydrocarbon fraction by column chromatography on silica gel, followed by analysis using capillary gas chromatography .

Chemical Reactions Analysis

Types of Reactions: Stigmasta-3,5-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroperoxides and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Stigmasta-3,5-diene has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including its role in plant sterol metabolism.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of cholesterol metabolism and cardiovascular health.

Comparison with Similar Compounds

Stigmastan-3,5-diene: A stereoisomer of stigmasta-3,5-diene with similar chemical properties.

Campestadiene: A related steroidal hydrocarbon used in similar applications.

Uniqueness: this compound is unique due to its specific formation during the refining process of vegetable oils, making it an effective marker for detecting adulteration in extra-virgin olive oil. Its distinct chemical structure and properties allow for precise identification and quantification using chromatographic methods .

Biological Activity

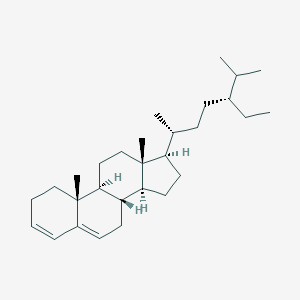

Stigmasta-3,5-diene is a naturally occurring phytosterol with the chemical formula C29H48, primarily found in various plant oils, particularly olive oil. Its unique structure features two double bonds at the 3 and 5 positions of the stigmastane skeleton, which contributes to its biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic properties based on recent research findings.

Chemical Structure and Properties

This compound is synthesized mainly through the thermal degradation of β-sitosterol during processes such as deodorization and bleaching of vegetable oils. Its structural characteristics are crucial for its biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Two double bonds at positions 3 and 5 | Distinct chemical reactivity and biological properties |

| β-Sitosterol | Single double bond at position 5 | Precursor to this compound |

| Campesterol | Double bond at position 22 | Common in plant sterols |

| Stigmasterol | Double bond at position 22 | Varies in biological activities |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties . A study published in Biological and Pharmaceutical Bulletin demonstrated that the compound exhibited significant anti-inflammatory activity in lipopolysaccharide-induced macrophages. This suggests a potential role in managing inflammatory diseases, although further studies are necessary to elucidate the underlying mechanisms of action .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties . Antioxidants play a critical role in mitigating oxidative stress-related diseases. In various studies, including those examining extracts from plants containing this compound, significant antioxidant activity was noted. For instance, a study on fungal biomass indicated that extracts containing this compound showed promising results against reactive oxygen species (ROS), which are implicated in numerous pathologies .

Antimicrobial Effects

The compound's antimicrobial properties have been explored in several studies. For example, extracts containing this compound demonstrated activity against various bacterial strains and fungi. A disk diffusion assay highlighted its effectiveness against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Anti-inflammatory Study : A study examined the effects of stigmasta-3,5-dien-7-one (a derivative) on nitric oxide production in macrophages induced by lipopolysaccharide (LPS). The results indicated that this compound acts as a negative regulator of inflammation .

- Antioxidant Activity : Research conducted on extracts from Tirmania nivea revealed that compounds including this compound significantly reduced hyperglycemia-induced ROS production in diabetic models .

- Antimicrobial Efficacy : In another investigation focusing on crude extracts from various sources containing this compound, notable antimicrobial effects were reported against molds and yeasts .

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCTZARHLGPHMT-BPIBQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is stigmasta-3,5-diene and where is it found?

A1: this compound is a steradiene hydrocarbon formed through the dehydration of β-sitosterol, a common plant sterol. It is often detected in refined vegetable oils, particularly olive oil. [, , , , , , ]

Q2: How does the presence of this compound in olive oil relate to its quality?

A2: this compound is found in negligible amounts in virgin olive oils. [] Its presence in significant quantities indicates that the oil has undergone refining. [, , , , ] High levels can therefore indicate adulteration of higher-grade olive oil with refined oils. [, ]

Q3: How does the refining process lead to the formation of this compound?

A3: During the deodorization step of physical refining, high temperatures can cause the dehydration of β-sitosterol, leading to the formation of this compound. [, , , ]

Q4: Can the amount of this compound formed during refining be controlled?

A4: Yes, factors such as nitrogen flow, temperature, and oil load during the deodorization process can influence the formation of this compound. [] This suggests the potential for optimization to minimize its formation.

Q5: Are there other sterols besides β-sitosterol that can form similar compounds during refining?

A5: Yes, campesterol can dehydrate to form campesta-3,5-diene, and stigmasterol can form stigmasta-3,5,22-triene under similar conditions. []

Q6: Can this compound undergo further transformation during processing?

A6: Yes, under the high temperatures (260-280°C) used for squalene distillation, this compound can be hydrogenated to form stigmastane, a marker of vegetable-derived squalane. []

Q7: Can the presence of this compound be used for analytical purposes beyond olive oil?

A7: Yes, research indicates its presence in other refined vegetable oils like sesame seed oil. [] It has also been identified in the heartwood of certain trees like Populus tremuloides. []

Q8: Are there analytical methods specifically designed to detect and quantify this compound?

A8: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed for the identification and quantification of this compound in various matrices, including olive oil and plant extracts. [, , , ]

Q9: Beyond its presence in refined oils, has this compound been found in other contexts?

A9: Yes, it has been identified in the heartwood of Eucalyptus pellita [] and in extracts of Humulus scandens roots. [] It is also a product of sterol diagenesis and has been studied in peat cores as an indicator of peat decomposition and past environmental conditions. []

Q10: Has this compound been studied for any biological activity?

A10: While its role as a marker for oil refining and peat diagenesis is well documented, research on the specific biological activities of this compound is limited. It was identified in extracts of Cuscuta reflexa with moderate antiproliferative activities in HCT116 colorectal cell lines. [] Further research is needed to explore its potential bioactivities fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.